molecular formula C8H14N2S B13316214 Butyl(1,3-thiazol-5-ylmethyl)amine

Butyl(1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13316214
M. Wt: 170.28 g/mol
InChI Key: XHWUSSKRTHBOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl(1,3-thiazol-5-ylmethyl)amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural and synthetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 1,3-thiazole derivatives with butylamine. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Butyl(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Butyl(1,3-thiazol-5-ylmethyl)amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Butyl(1,3-thiazol-5-ylmethyl)amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of enzymes and receptors. This compound may activate or inhibit biochemical pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

Butyl(1,3-thiazol-5-ylmethyl)amine is unique due to its specific structure, which combines a butyl group with a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)butan-1-amine

InChI

InChI=1S/C8H14N2S/c1-2-3-4-9-5-8-6-10-7-11-8/h6-7,9H,2-5H2,1H3

InChI Key

XHWUSSKRTHBOPA-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CN=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.